molecular formula C11H18N2O2 B2729073 Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate CAS No. 2413878-01-8

Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate

Cat. No. B2729073
CAS RN: 2413878-01-8
M. Wt: 210.277
InChI Key: AYRWLQHKZKRPBM-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate” is a chemical compound with the CAS Number: 1393180-29-4 . It has a molecular weight of 196.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.25 . Other specific properties like density, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Carbocyclic Analogs Synthesis

A study has demonstrated the significance of a similar compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This finding suggests the potential of tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate in the synthesis of nucleotide analogues, which are vital in drug development and biochemical research (Ober et al., 2004).

Spirocyclopropanation

Another research area involves the synthesis of spirocyclopropanated analogues of insecticides, indicating the compound's utility in developing new agrochemicals. For instance, tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was converted into analogues of Thiacloprid and Imidacloprid, showcasing its versatility in creating structurally diverse and potentially more effective insecticides (Brackmann et al., 2005).

Medicinal Chemistry

In the context of medicinal chemistry, the tert-butyl group, a common motif in drug design, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research sheds light on the importance of tert-butyl and its derivatives, including this compound, in optimizing drug candidates for better efficacy and safety profiles (Westphal et al., 2015).

Organic Synthesis and Catalysis

The compound has implications in organic synthesis and catalysis, particularly in transformations that require specific functional group tolerance or selectivity. For example, a related compound, tert-butyl N-(chloromethyl)carbamate, was involved in the study of α-aminated methyllithium via catalyzed lithiation, highlighting its potential role in the development of novel synthetic methodologies (Ortiz et al., 1999).

Environmental Science

In environmental science, derivatives of tert-butyl carbamates have been explored for their role in adsorbing volatile organic compounds (VOCs), such as methyl tert-butyl ether (MTBE), from dilute vapor streams. This application is crucial for mitigating environmental pollution and ensuring air quality (Gironi & Piemonte, 2011).

Safety and Hazards

The safety information for “Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate” indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-5,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRWLQHKZKRPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.